molecular formula C7H4N2O2S B592364 Thiazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 1304788-06-4

Thiazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No.: B592364
CAS No.: 1304788-06-4
M. Wt: 180.181
InChI Key: QAVZYXJEQFVQRY-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to other biologically active molecules .

Scientific Research Applications

Thiazolo[5,4-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Future Directions

Future research on “Thiazolo[5,4-b]pyridine-5-carboxylic acid” could focus on further exploring its potential as a c-KIT inhibitor and its ability to overcome drug resistance . Additionally, more studies could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridine-5-carboxylic acid typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the reaction of 2-aminopyridine-3-thiol with various aldehydes or ketones in the presence of catalysts such as zinc oxide nanoparticles . Another approach involves the use of hydrazonoyl halides as precursors, which react with thiohydrazonate intermediates to form the desired thiazolo[5,4-b]pyridine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity, possibly through continuous flow chemistry or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Comparison with Similar Compounds

Uniqueness: Thiazolo[5,4-b]pyridine-5-carboxylic acid is unique due to its specific structural configuration, which allows for diverse functionalization and a broad spectrum of biological activities. Its ability to inhibit key enzymes like PI3K sets it apart from other similar compounds .

Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-2-1-4-6(9-5)12-3-8-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVZYXJEQFVQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1304788-06-4
Record name [1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid
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